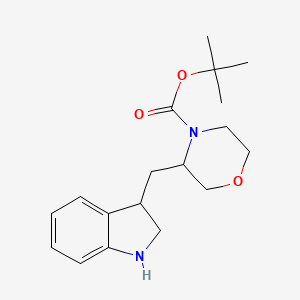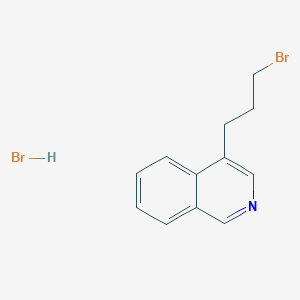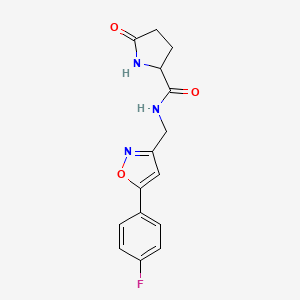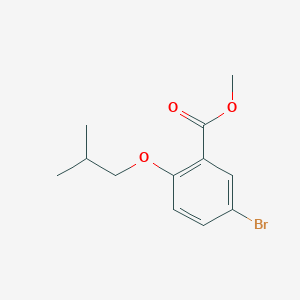![molecular formula C10H10ClF3N2O3S B2381621 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide CAS No. 2176150-86-8](/img/structure/B2381621.png)
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a cyclobutyl ring substituted with a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyridine derivative with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Ammonia (NH3) or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-hydroxypyridine: A simpler analog with a hydroxyl group and a chlorine atom on the pyridine ring.
3-(Trifluoromethyl)pyridine: Contains a trifluoromethyl group on the pyridine ring but lacks the cyclobutyl and sulfonamide groups.
N-(3-Hydroxycyclobutyl)pyridine-3-sulfonamide: Similar structure but without the trifluoromethyl group.
Uniqueness
2-Chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide is unique due to the combination of its trifluoromethyl group, cyclobutyl ring, and sulfonamide group. This combination imparts unique chemical and biological properties, such as enhanced lipophilicity, stability, and potential therapeutic effects.
Propiedades
IUPAC Name |
2-chloro-N-[3-hydroxy-3-(trifluoromethyl)cyclobutyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O3S/c11-8-7(2-1-3-15-8)20(18,19)16-6-4-9(17,5-6)10(12,13)14/h1-3,6,16-17H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMXWOYABSKRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)O)NS(=O)(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)






![[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B2381554.png)
![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)
![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)


